molecular formula C24H23N3O2S2 B2522272 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1252929-85-3

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2522272
CAS RN: 1252929-85-3
M. Wt: 449.59
InChI Key: UOQBIOVTARVANO-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis. One compound showed potent dual inhibitory activity, presenting a promising approach for cancer therapy due to the critical role of these enzymes in DNA synthesis.

Crystal Structure Analysis

The crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate was elucidated by Subasri et al. (2016), demonstrating the compound's folded conformation which is stabilized by an intramolecular N—H⋯N hydrogen bond. Such studies provide valuable insights into the molecular interactions and structural features crucial for biological activity.

Antimicrobial Activity

Research by Majithiya and Bheshdadia (2022) explored the synthesis of novel derivatives with pyrimidine-triazole scaffolds, showing promising antimicrobial activity against selected bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized new derivatives of thieno[3,2-d]pyrimidine and evaluated their antitumor activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. Some compounds displayed potent anticancer activity, comparable to doxorubicin, highlighting the potential for cancer treatment.

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15-5-4-6-19(11-15)25-21(28)14-31-24-26-20-9-10-30-22(20)23(29)27(24)13-18-8-7-16(2)17(3)12-18/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQBIOVTARVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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